molecular formula C14H12FNO3S B2871984 4-(4-Acetamidophenyl)benzenesulfonyl fluoride CAS No. 2137899-02-4

4-(4-Acetamidophenyl)benzenesulfonyl fluoride

Cat. No.: B2871984
CAS No.: 2137899-02-4
M. Wt: 293.31
InChI Key: BLLHXBOTMIQTKH-UHFFFAOYSA-N
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Description

4-(4-Acetamidophenyl)benzenesulfonyl fluoride is a chemical compound known for its utility in various synthetic and industrial applications. This compound is characterized by the presence of an acetamido group and a benzenesulfonyl fluoride moiety, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride typically involves the reaction of 4-acetamidophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-acetamidophenol is replaced by the benzenesulfonyl group, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetamidophenyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Acetamidophenyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the synthesis of sulfonamides and other sulfonyl derivatives.

    Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases.

    Medicine: It serves as a precursor for the development of pharmaceuticals, including enzyme inhibitors and anti-inflammatory agents.

    Industry: The compound is used in the production of polymers, coatings, and other materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Acetamidophenyl)benzenesulfonyl fluoride is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its acetamido group provides additional sites for functionalization, making it a versatile reagent in synthetic chemistry .

Properties

IUPAC Name

4-(4-acetamidophenyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLHXBOTMIQTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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